N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide is a synthetic compound notable for its unique structural features, including an oxadiazole ring and a phenoxyacetamide moiety. Its molecular formula is , and it has a molecular weight of 275.3 g/mol. The compound is characterized by the presence of an ethyl group attached to the oxadiazole ring and a phenoxy group linked to the acetamide structure, which may contribute to its biological activity and reactivity in chemical contexts .
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide falls under the category of organic compounds, specifically within the class of oxadiazoles and phenoxyacetamides. Its classification is significant for understanding its potential applications in medicinal chemistry and pharmacology.
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide involves several multi-step organic reactions. The typical synthetic pathway includes:
Each step requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product.
The molecular structure of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide can be depicted as follows:
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide can participate in various chemical reactions:
These reactions are crucial for exploring its reactivity and potential modifications for enhanced biological activity .
The mechanism of action for N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide is not fully elucidated but is believed to involve:
Further studies are necessary to clarify its precise biological interactions and therapeutic potentials .
Property | Value |
---|---|
Molecular Weight | 275.3 g/mol |
LogP | 3.352 |
Polar Surface Area | 68.139 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 6 |
These properties indicate that the compound has moderate lipophilicity and potential solubility characteristics that may affect its bioavailability in pharmaceutical applications .
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide has potential applications in various scientific fields:
The synthesis of N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-ethylphenoxy)acetamide follows a convergent three-step sequence, beginning with the preparation of key precursors. The 1,2,5-oxadiazole (furazan) core is constructed first via cyclization of a dioxime intermediate derived from ethyl glyoxylate and hydroxylamine hydrochloride. Subsequent reduction yields the critical 4-ethyl-1,2,5-oxadiazol-3-amine building block [3] [8]. Parallelly, 2-(4-ethylphenoxy)acetic acid is synthesized through Williamson etherification, where 4-ethylphenol reacts with ethyl bromoacetate under basic conditions (potassium carbonate, acetone reflux), followed by alkaline ester hydrolysis [3]. The final amide coupling integrates these fragments. This modular approach enables independent optimization of each segment, with reported overall yields of 45–62% for analogous compounds like N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide [1].
Table 1: Representative Multi-Step Yields for Analogous Compounds
Compound | Ring Formation Yield | Coupling Yield | Overall Yield |
---|---|---|---|
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(2-methylphenoxy)acetamide [1] | 68% | 74% | 50% |
N-(4-ethyl-1,2,5-oxadiazol-3-yl)-2-(4-methoxyphenoxy)acetamide | 65% | 72% | 47% |
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide [8] | 71% | N/A | 71% |
The 4-ethyl-1,2,5-oxadiazol-3-amine intermediate is synthesized via cyclodehydration of ethyl 2-(hydroxyimino)acetate derivatives. Nitroacetonitrile serves as the starting material, undergoing dimerization to furoxan (1,2,5-oxadiazole 2-oxide) under basic conditions, followed by selective reduction. Catalytic hydrogenation (Pd/C, H₂, ethanol) or chemical reduction (zinc/acetic acid) cleaves the N–O bond to yield the 3-amino-4-ethylfurazan core [7] [8]. Solvent choice critically impacts cyclization efficiency: dimethylformamide promotes higher conversion (92%) versus acetonitrile (78%) due to enhanced substrate solubility. Microwave-assisted cyclization at 150°C reduces reaction times from 12 hours to 35 minutes while maintaining yields ≥85% [3] . Ethyl group introduction is achieved via nucleophilic substitution of 3-chloro-4-methyl-1,2,5-oxadiazole using ethylmagnesium bromide in tetrahydrofuran at −20°C to room temperature .
Table 2: Cyclization Efficiency Under Varied Conditions
Method | Solvent | Temperature (°C) | Time | Yield |
---|---|---|---|---|
Conventional Heating | Dimethylformamide | 110 | 12 h | 88% |
Microwave Irradiation | Dimethylformamide | 150 | 35 min | 86% |
Conventional Heating | Acetonitrile | 82 | 14 h | 76% |
Catalytic Reduction (Pd/C) | Ethanol | 25 | 3 h | 91% |
Amide bond formation between 4-ethyl-1,2,5-oxadiazol-3-amine and 2-(4-ethylphenoxy)acetyl chloride is the pivotal coupling step. Carbodiimide-mediated coupling using dicyclohexylcarbodiimide or diisopropylcarbodiimide with 4-dimethylaminopyridine (catalytic) in dichloromethane achieves 74–82% yields for analogous compounds [3] [6]. Alternatively, 2-(4-ethylphenoxy)acetic acid can be activated in situ with carbonyl diimidazole (CDI) in tetrahydrofuran, followed by oxadiazolylamine addition, yielding 78–85% with reduced epimerization risk . Protic polar solvents (e.g., ethanol) suppress unwanted O-acylation but may slow reaction kinetics. Temperature control below 25°C is essential to prevent oxadiazole ring degradation, as evidenced by HPLC monitoring [3]. Recent optimizations employ propylphosphonic anhydride (T3P) as a coupling agent, enhancing yields to 89% while simplifying byproduct removal [6].
Table 3: Coupling Agent Performance Comparison
Coupling Agent | Solvent | Base | Yield | Impurity Profile |
---|---|---|---|---|
Dicyclohexylcarbodiimide | Dichloromethane | 4-Dimethylaminopyridine | 74% | 5–8% urea byproducts |
Carbonyldiimidazole | Tetrahydrofuran | Triethylamine | 82% | ≤2% imidazolide |
Propylphosphonic anhydride | Ethyl acetate | N-Methylmorpholine | 89% | ≤1% phosphonate |
Benzotriazolyl-oxytripyrrolidinophosphonium hexafluorophosphate | Dimethylformamide | Diisopropylethylamine | 84% | 3–4% HOBt derivatives |
Final compound purification employs gradient silica gel chromatography (ethyl acetate/hexane, 1:3 to 2:1) to resolve unreacted acid and hydroxylamine byproducts [3]. Recrystallization is optimized using ethyl acetate/hexane mixtures (3:1), yielding crystalline product with ≥99% HPLC purity [1] . Critical impurities include regioisomeric oxadiazoles and hydrolyzed acetamide derivatives, minimized by controlling reaction pH (5.5–6.0) during coupling . Yield optimization strategies include:
Solubility data informs crystallization: the target compound exhibits low water solubility (<0.1 mg/mL) but high solubility in chlorinated solvents (e.g., 45 mg/mL in dichloromethane), facilitating extractive workup [3] [8].
Scale-up to multikilogram batches necessitates modifications to laboratory protocols. Key adaptations include:
Table 4: Scalability Parameters for Key Steps
Process Parameter | Laboratory Scale | Pilot Scale (50 kg) | Improvement Strategy |
---|---|---|---|
Cyclization Time | 12 h (batch) | 45 min (continuous) | Microreactor technology |
Reduction Method | Zn/AcOH (3 equiv) | H₂/Pd/Al₂O₃ (0.5 mol%) | Catalytic hydrogenation |
Amide Coupling Solvent | Dimethylformamide | 2-Methyltetrahydrofuran | Green solvent substitution |
PMI (Total Solvent Mass) | 120 kg/kg API | 45 kg/kg API | Solvent recycling & replacement |
Palladium Removal | Not applicable | <5 ppm | Activated carbon treatment |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1